molecular formula C16H17N3 B5707246 N-phenyl-1-propyl-1H-benzimidazol-2-amine

N-phenyl-1-propyl-1H-benzimidazol-2-amine

Cat. No. B5707246
M. Wt: 251.33 g/mol
InChI Key: BTCXMIGZXRJMNK-UHFFFAOYSA-N
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Description

“N-phenyl-1-propyl-1H-benzimidazol-2-amine” is a compound that contains a benzimidazole nucleus. Benzimidazole is a heterocyclic aromatic compound that is a fusion of benzene and imidazole . It is known as 1,3-diazole and contains two nitrogen atoms, one of which bears a hydrogen atom . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia . In a study, benzylideneamine was reacted with different benzenediazonium salts under diazotization reaction conditions using methanol as a solvent on stirring for 8–10 h at room temperature to yield the target compounds .


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The molecular formula of a similar compound, 1-Propyl-1H-benzimidazol-2-amine, is C10H13N3 .


Chemical Reactions Analysis

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The molecular weight of a similar compound, 1-Propyl-1H-benzimidazol-2-amine, is 175.230 Da .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been found to exhibit antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potentially useful in the development of new antimicrobial drugs .

Anticancer Activity

Benzimidazole derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis, which is the process of programmed cell death .

Antidiabetic Activity

Some benzimidazole derivatives have been found to have antidiabetic properties . They can help regulate blood glucose levels, making them potentially useful in the treatment of diabetes .

Antiparasitic Activity

Benzimidazole derivatives can also act as antiparasitic agents . They can inhibit the growth of various types of parasites, which could make them useful in the treatment of parasitic infections .

Analgesic Activity

Benzimidazole derivatives have been found to exhibit analgesic (pain-relieving) properties . This could make them potentially useful in the development of new pain relief medications .

Antiviral Activity

Some benzimidazole derivatives have shown potential as antiviral agents . They can inhibit the replication of various types of viruses, making them potentially useful in the treatment of viral infections .

Anti-Inflammatory Activity

Benzimidazole derivatives have been found to have anti-inflammatory properties . They can help reduce inflammation, making them potentially useful in the treatment of conditions characterized by inflammation .

Neurological Applications

Benzimidazole derivatives have shown potential in the treatment of various neurological conditions . They can modulate the activity of various neurotransmitters, making them potentially useful in the treatment of conditions such as depression, anxiety, and schizophrenia .

Future Directions

Benzimidazole and its derivatives have been extensively studied due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Therefore, the future direction could involve further exploration of the biological activities of “N-phenyl-1-propyl-1H-benzimidazol-2-amine” and its potential applications in drug development.

properties

IUPAC Name

N-phenyl-1-propylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-12-19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCXMIGZXRJMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1-propyl-1H-benzimidazol-2-amine

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